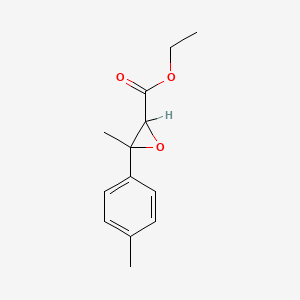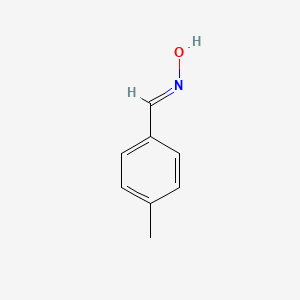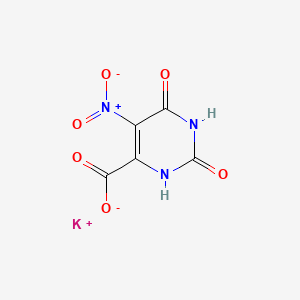
Formaldehyde;2-methyloxirane;4-nonylphenol;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane is a complex chemical compound created through the polymerization of formaldehyde, methyloxirane, 4-nonylphenol, and oxirane . This compound is known for its strong-smelling, colorless gas form, which is widely used in the production of resins, plastics, and textile finishes .
Preparation Methods
The preparation of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane involves the polymerization of its constituent chemicals. The synthetic route typically includes the following steps :
Synthesis of Formaldehyde: Formaldehyde is synthesized through the oxidation of methanol.
Synthesis of Methyloxirane: Methyloxirane is produced via the epoxidation of propylene.
Synthesis of 4-Nonylphenol: 4-Nonylphenol is obtained through the alkylation of phenol with nonene.
Polymerization: The polymerization process involves reacting formaldehyde, methyloxirane, 4-nonylphenol, and oxirane under controlled conditions to form the desired polymer. This process requires specific catalysts and reaction conditions to ensure the proper formation of the polymer.
Chemical Reactions Analysis
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane has a wide range of scientific research applications :
Chemistry: It is used in the synthesis of various resins and polymers, which are essential in the production of adhesives, coatings, and plastics.
Biology: The compound is utilized in biological research for its ability to cross-link proteins and nucleic acids, making it valuable in studies involving cell fixation and tissue preservation.
Medicine: In the medical field, it is used in the development of drug delivery systems and biomedical devices due to its biocompatibility and stability.
Industry: The compound is employed in the manufacture of industrial products such as paints, varnishes, and insulation materials.
Mechanism of Action
The mechanism of action of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane involves its ability to form covalent bonds with various molecular targets . This polymer can interact with proteins, nucleic acids, and other biomolecules, leading to cross-linking and stabilization. The pathways involved in these interactions are primarily based on the reactivity of the aldehyde and epoxide groups present in the polymer.
Comparison with Similar Compounds
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane can be compared with other similar compounds, such as :
Formaldehyde, polymer with methyloxirane and 4-nonylphenol: This compound lacks the oxirane component, which may affect its reactivity and applications.
Formaldehyde, polymer with 2-methyloxirane, 4-nonylphenol, and oxirane: This variant includes 2-methyloxirane, which can influence the polymer’s properties and uses.
The uniqueness of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane lies in its specific combination of components, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
63428-92-2 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
formaldehyde;2-methyloxirane;4-nonylphenol;oxirane |
InChI |
InChI=1S/C15H24O.C3H6O.C2H4O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-3-2-4-3;1-2-3-1;1-2/h10-13,16H,2-9H2,1H3;3H,2H2,1H3;1-2H2;1H2 |
InChI Key |
ONPRBEMSCGIAGH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1 |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1 |
Key on ui other cas no. |
63428-92-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-3,3,3-trichloroprop-1-enyl]quinoxaline](/img/structure/B1624119.png)







![N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthryl]benzamide](/img/structure/B1624133.png)




